Diphenyl(piperazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(piperazin-2-yl)methanol is a chemical compound that features a piperazine ring substituted with a diphenylmethanol group Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl(piperazin-2-yl)methanol typically involves the reaction of piperazine with diphenylmethanol under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: Diphenyl(piperazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted piperazines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diphenyl(piperazin-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diphenyl(piperazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug design.
Piperazine: A similar compound with a different substitution pattern, also known for its biological activities.
Uniqueness: Diphenyl(piperazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethanol group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
17532-20-6 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
diphenyl(piperazin-2-yl)methanol |
InChI |
InChI=1S/C17H20N2O/c20-17(14-7-3-1-4-8-14,15-9-5-2-6-10-15)16-13-18-11-12-19-16/h1-10,16,18-20H,11-13H2 |
InChI Key |
JWOHJWYDFLDLAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.